molecular formula C15H18O4S B15075825 8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81841-91-0

8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene

Cat. No.: B15075825
CAS No.: 81841-91-0
M. Wt: 294.4 g/mol
InChI Key: UOANCOBWKQIHQO-UHFFFAOYSA-N
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Description

8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene is a chemical compound characterized by its unique spirocyclic structure. This compound features a benzenesulfonyl group attached to a spiro[4.5]dec-6-ene core, which includes a 1,4-dioxane ring. The presence of the benzenesulfonyl group imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene typically involves the reaction of benzenesulfonyl chloride with a suitable spirocyclic precursor. One common method includes the use of a base-mediated coupling reaction, where benzenesulfonyl chloride reacts with a spirocyclic alcohol or amine in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is usually carried out in an organic solvent like dichloromethane or 1,2-dichloroethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may include techniques such as recrystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene undergoes various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions include sulfone derivatives, sulfinyl compounds, and various sulfonamide derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the spirocyclic structure can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene
  • 8-(Benzenesulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

Uniqueness

Compared to similar compounds, 8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene stands out due to its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and biological activity.

Properties

CAS No.

81841-91-0

Molecular Formula

C15H18O4S

Molecular Weight

294.4 g/mol

IUPAC Name

8-(benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene

InChI

InChI=1S/C15H18O4S/c1-14(20(16,17)13-5-3-2-4-6-13)7-9-15(10-8-14)18-11-12-19-15/h2-7,9H,8,10-12H2,1H3

InChI Key

UOANCOBWKQIHQO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(C=C1)OCCO2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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